フィトモニック酸

概要

説明

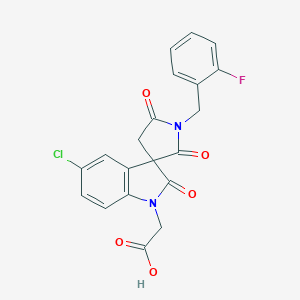

この化合物は、ラクトバチルス・アラビノサスなどのグラム陰性菌、原生動物、およびビルスカルパス・コッキネウス (コンナラ科) の種子油に主に存在します . フィトモニック酸のシクロプロパン環構造は二重結合と同様に挙動し、細胞膜の流動性を調節する役割を果たす可能性があります .

2. 製法

合成経路と反応条件: フィトモニック酸は、不飽和脂肪酸の水素化により合成できます。 このプロセスは、水素化条件下で適切な触媒を使用して、シス-バクセン酸 (シス-11-オクタデセン酸) をシクロプロパン化する工程を含みます . この反応は通常、パラジウムまたは白金などの金属触媒を必要とし、目的のシクロプロパン環形成を達成するために高圧および高温で実施されます。

工業的生産方法: フィトモニック酸の工業的生産は、ビルスカルパス・コッキネウスの種子油やラクトバチルス・アラビノサスの細菌培養物などの天然源からの抽出を伴います . 抽出プロセスには、アセトンやジエチルエーテルなどの溶媒を使用した脂質抽出が含まれ、その後、カラムクロマトグラフィーや再結晶などの技術による精製が行われます .

科学的研究の応用

フィトモニック酸は、以下を含む幅広い科学研究における応用があります。

作用機序

フィトモニック酸は、主に細胞脂質構造への組み込みによってその効果を発揮します。 シクロプロパン環構造は、膜の流動性と完全性に影響を与え、さまざまな細胞プロセスに影響を与える可能性があります . フィトモニック酸の独特の分岐鎖構造は、脂質生合成経路、特に生物がどのようにシクロプロパン脂肪酸を合成して膜に組み込むかを研究する上で注目すべき点です .

生化学分析

Biochemical Properties

Phytomonic acid plays a role in cellular processes and metabolic pathways . It may serve to regulate cell membrane fluidity

Cellular Effects

It is known to influence cell function, possibly through its impact on cell membrane fluidity

Molecular Mechanism

It is known that its cyclopropane ring structure has some properties of a double bond, which may play a role in its interactions with biomolecules

Metabolic Pathways

準備方法

Synthetic Routes and Reaction Conditions: Phytomonic acid can be synthesized through the hydrogenation of unsaturated fatty acids. The process involves the cyclopropanation of cis-vaccenic acid (cis-11-octadecenoic acid) using a suitable catalyst under hydrogenation conditions . The reaction typically requires a metal catalyst such as palladium or platinum and is conducted under high pressure and temperature to achieve the desired cyclopropane ring formation.

Industrial Production Methods: Industrial production of phytomonic acid involves the extraction from natural sources such as the seed oil of Byrsocarpus coccineus and bacterial cultures of Lactobacillus arabinosus . The extraction process includes lipid extraction using solvents like acetone and diethyl ether, followed by purification through techniques such as column chromatography and recrystallization .

化学反応の分析

反応の種類: フィトモニック酸は、以下を含むさまざまな化学反応を起こします。

酸化: シクロプロパン環は、過マンガン酸カリウムや四酸化オスミウムなどの酸化剤の影響下で、エポキシドやジオールに酸化されます。

還元: カルボン酸基は、水素化リチウムアルミニウムなどの還元剤を使用してアルコールに還元されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、四酸化オスミウム、過酸化水素。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン化剤 (例:臭素、塩素)、求核剤 (例:アミン、チオール)。

生成される主な生成物:

酸化: エポキシド、ジオール。

還元: アルコール。

類似化合物との比較

フィトモニック酸は、以下のシクロプロパン脂肪酸と似ています。

ラクトバチルス酸:

シス-バクセン酸: フィトモニック酸の生合成の前駆体となる不飽和脂肪酸.

独自性: フィトモニック酸の独自のシクロプロパン環構造と、細胞膜の流動性を調節する役割は、他の脂肪酸とは異なります。 膜の完全性に影響を与える能力と、抗菌作用の可能性は、研究や産業用途にとって貴重な化合物となっています .

特性

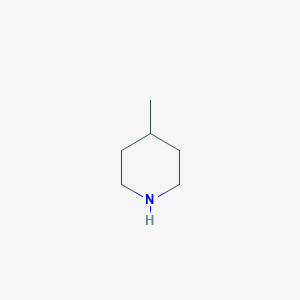

IUPAC Name |

10-(2-hexylcyclopropyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964568 | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-06-0 | |

| Record name | 11,12-Methyleneoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytomonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine](/img/structure/B120119.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)